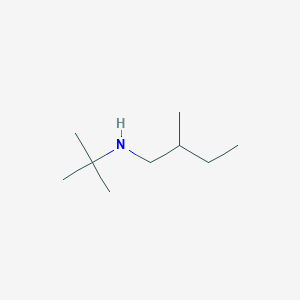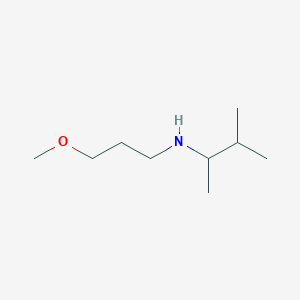
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Vue d'ensemble
Description
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2OThe compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted piperidine or pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine sulfate
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine phosphate
Comparison: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The dihydrochloride form may offer advantages in certain applications, such as enhanced stability or improved interaction with biological targets .
Propriétés
IUPAC Name |
1-methyl-4-pyrrolidin-3-yloxypiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUQFXQVFUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)




![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)

![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)
